molecular formula C5H11BrO B1268050 1-Bromo-4-methoxybutane CAS No. 4457-67-4

1-Bromo-4-methoxybutane

Cat. No. B1268050
CAS RN: 4457-67-4
M. Wt: 167.04 g/mol
InChI Key: ALOQTNHQNMYBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-Bromo-4-methoxybutane involves various strategies, including the reaction of pinostrobin molecules to form bromobutoxy derivatives under specific conditions (Кoblandy et al., 2023)(Кoblandy et al., 2023). Another method includes the conversion of n-butyl alcohol to 1-bromobutane using red phosphorus and liquid bromine, showcasing the variety of approaches to synthesizing bromo-substituted compounds (L. Jun, 2012)(L. Jun, 2012).

Molecular Structure Analysis

Molecular structure analysis of bromo-substituted compounds, including 1-Bromo-4-methoxybutane, is crucial for understanding their reactivity and properties. For instance, the structural determination through elemental analysis, IR, and NMR spectroscopy provides insights into the compound's configuration and electronic environment (Кoblandy et al., 2023)(Кoblandy et al., 2023).

Chemical Reactions and Properties

1-Bromo-4-methoxybutane participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. The bromine atom's presence allows for its reaction with nucleophiles to form different organic compounds, illustrating the versatility of bromo-substituted compounds in synthetic organic chemistry (P. Tundo & M. Selva, 2005)(P. Tundo & M. Selva, 2005).

Physical Properties Analysis

The physical properties of 1-Bromo-4-methoxybutane, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the bromo and methoxy groups influences these properties, affecting the compound's behavior in different environments and its suitability for various applications (L. Jun, 2012)(L. Jun, 2012).

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-methoxybutane, including its reactivity towards nucleophiles, electrophiles, and radicals, are central to its applications in synthesis. These properties are explored through studies on its reactivity patterns, offering valuable insights into its use as a building block in organic synthesis (P. Tundo & M. Selva, 2005)(P. Tundo & M. Selva, 2005).

Scientific Research Applications

Fire Extinguishing Applications

1-Bromo-4-methoxybutane has been evaluated for its potential use in fire extinguishing applications. A study by Zou, Vahdat, and Collins (2001) demonstrated that mixtures of 1-bromo-1-propane/nitrogen and 1-methoxynonafluorobutane/nitrogen can significantly enhance the extinguishing ability of inert gases. This highlights the potential of 1-Bromo-4-methoxybutane in fire safety and suppression technologies (Zou, Vahdat, & Collins, 2001).

Catalysis in Organic Synthesis

The compound plays a role in organic synthesis, particularly in catalysis. Wu and Lee (2001) investigated the reaction of 4-methoxyphenylacetic acid with n-bromobutane, revealing the importance of 1-Bromo-4-methoxybutane in triphase catalysis, a method used in organic solvent/alkaline solutions (Wu & Lee, 2001).

Electrochemical Behavior

Pritts and Peters (1995) explored the electrochemical reduction of various 1,4-dihalobutanes, including 1-Bromo-4-methoxybutane. Their work, focusing on the production of different products via electrochemical means, offers insights into the versatility of this compound in electrochemical applications (Pritts & Peters, 1995).

Stereochemistry and Microbial Epoxidation

A study by Archelas, Hartmans, and Tramper (1988) highlighted the stereochemical aspects of 1-Bromo-4-methoxybutane, particularly in microbial epoxidation. Their research provides valuable information on the stereochemical behavior of this compound in biological systems (Archelas, Hartmans, & Tramper, 1988).

Application in Organic Chemistry

1-Bromo-4-methoxybutane is also used in organic chemistry for the synthesis of various compounds. Idris et al. (2000) demonstrated its utility in the synthesis of alpha-bromo alpha-dioxymethyl carbonyl compounds, indicating its versatility in organic synthesis (Idris et al., 2000).

Safety And Hazards

1-Bromo-4-methoxybutane is classified as a flammable liquid and vapor. It can cause skin and eye irritation. In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

1-bromo-4-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-7-5-3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOQTNHQNMYBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334569
Record name 1-Bromo-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methoxybutane

CAS RN

4457-67-4
Record name 1-Bromo-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-methoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-methoxybutane
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-methoxybutane
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-methoxybutane
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-methoxybutane
Reactant of Route 5
1-Bromo-4-methoxybutane
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-methoxybutane

Citations

For This Compound
17
Citations
WM Schubert, WA Lanka - Journal of the American Chemical …, 1954 - ACS Publications
(8) J. StantonPierce, JM Salsbury and JM Fredevickseu, ibid., 4, 1091 (1942). run a solution of p-alkoxybenzoyl chloride, dissolved in ap-proximately 2.0 volumes of benzene, was …
Number of citations: 5 pubs.acs.org
D Swern, GB Dickel - Journal of the American Chemical Society, 1954 - ACS Publications
Experimental Starting Material.—Linoleic acid (composition: 90-94% linoleic, 3-6% oleic, 1% linolenic, 1-3% saturated) was prepared from tobacco seed oil7 (1100g.) by mild, rapid …
Number of citations: 46 pubs.acs.org
MF Connil, B Jousseaume, M Pereyre - Organometallics, 1996 - ACS Publications
… The use of (hydridodibutylstannio)lithium provides substituted triorganotin hydrides directly from diorganotin dihydrides and methoxylated halides, 1-bromo-4-methoxybutane and 1-…
Number of citations: 24 pubs.acs.org
K Yoshii, T Uto, T Onishi, D Kosuga… - …, 2021 - Wiley Online Library
… 1-Bromo-4-methoxybutane or 2-methoxyethoxymethyl chloride was added slowly to an acetonitrile solution of 1-methylpyrrolidine at 0 C under a nitrogen atmosphere with constant …
J Staroń, W Pietruś, R Bugno, R Kurczab… - European Journal of …, 2021 - Elsevier
… In turn, the synthesis of fluvoxamine analogs consisted of three steps: Grignard reaction of 1-bromo-4-methoxybutane with appropriate nitrile, condensation with hydroxylamine, and …
Number of citations: 14 www.sciencedirect.com
H Iwamoto, N Inukai, IA YANAGIsAwA… - Chemical and …, 1980 - jstage.jst.go.jp
… 1-Bromo-4-methoxybutane (XVI) A solution of 55.5 g of NaOMe in 180 m1 of MeOH was prepared, and 120 g of dibromobutane was added dropwise under cooling with stirring. The …
Number of citations: 9 www.jstage.jst.go.jp
PJ Rybczynski, RE Zeck, J Dudash… - Journal of medicinal …, 2004 - ACS Publications
… Reduction of the nitro group, silyl ether formation, alkylation with 1-iodohexane or 1-bromo-4-methoxybutane, and deprotection with aqueous HCl yielded alcohols 66 or 67. Mitsunobu …
Number of citations: 59 pubs.acs.org
B Ringbeck, VN Belov, C Schmidtkunz… - Chemical Research …, 2021 - ACS Publications
… (78,79) Amide 2 and the Grignard reagent prepared from 1-bromo-4-methoxybutane afforded ketone 3, which was transformed into the fully protected intermediate 4 with the quaternary …
Number of citations: 12 pubs.acs.org
T Nemoto, Y Ida, Y Iihara, R Nakajima… - Bioorganic & medicinal …, 2013 - Elsevier
We investigated the structure–activity relationship of KNT-127 (opioid δ agonist) derivatives with various 17-substituents which are different in length and size. The 17-substituent in KNT-…
Number of citations: 12 www.sciencedirect.com
JL Gilmore, HY Xiao, TGM Dhar, M Yang… - Journal of Medicinal …, 2021 - ACS Publications
… The mixture was stirred for 15 min before a solution of 1-bromo-4-methoxybutane (2.9 mL, 22 mmol) in anhydrous THF (10 mL) was added dropwise to keep the reaction mixture warm …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.